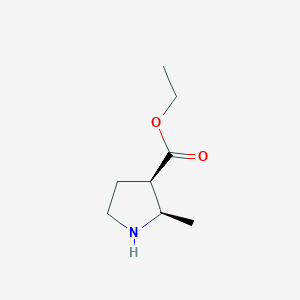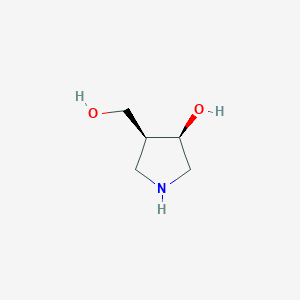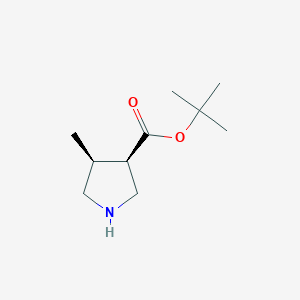![molecular formula C6H11NO B8192322 trans-Hexahydro-furo[2,3-c]pyrrole](/img/structure/B8192322.png)
trans-Hexahydro-furo[2,3-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Hexahydro-furo[2,3-c]pyrrole: is a heterocyclic compound with the molecular formula C6H11NO It features a fused ring system consisting of a furan ring and a pyrrole ring, both of which are saturated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Hexahydro-furo[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: trans-Hexahydro-furo[2,3-c]pyrrole can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry: In chemistry, trans-Hexahydro-furo[2,3-c]pyrrole is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new pharmaceuticals and agrochemicals.
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential. These derivatives may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of trans-Hexahydro-furo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. In chemical reactions, its reactivity is influenced by the electronic and steric properties of its fused ring system.
Comparison with Similar Compounds
Furo[3,2-b]pyrrole: Another heterocyclic compound with a similar fused ring system but differing in the position of the heteroatoms.
Thiazolo[5,4-d]thiazole: A compound with a similar fused ring system but containing sulfur atoms instead of oxygen and nitrogen.
Uniqueness: trans-Hexahydro-furo[2,3-c]pyrrole is unique due to its specific ring fusion and saturation. This structural feature imparts distinct electronic and steric properties, making it valuable for various applications that require stability and reactivity.
Properties
IUPAC Name |
(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-8-6-4-7-3-5(1)6/h5-7H,1-4H2/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQSQOIIMSDGFF-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1CNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@@H]1CNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S)-2-methylpyrrolidin-3-yl]methanol](/img/structure/B8192242.png)



![(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester](/img/structure/B8192280.png)





![(3aR,6aS)-Hexahydro-furo[2,3-c]pyrrole](/img/structure/B8192316.png)
![(R)-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester](/img/structure/B8192342.png)
![(s)-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester](/img/structure/B8192345.png)
